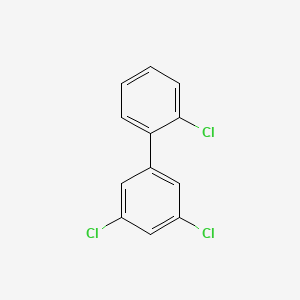

2,3',5'-Trichlorobiphenyl

Description

Overview of Polychlorinated Biphenyls (PCBs) as Persistent Organic Pollutants (POPs)

Polychlorinated biphenyls (PCBs) are a group of synthetic organic chemicals that were once widely used in various industrial applications due to their desirable properties, including thermal stability, non-flammability, and electrical insulation. undp.orgepa.ie These compounds were utilized as dielectric fluids in transformers and capacitors, as well as additives in paints, plastics, and other materials. nih.govtsu.edu

Despite their industrial utility, the production of PCBs was banned in many countries in the 1970s and globally under the Stockholm Convention in 2004 due to their significant environmental and health risks. undp.orgbrsmeas.org PCBs are classified as persistent organic pollutants (POPs), a category of toxic substances that are highly resistant to degradation and can remain in the environment for extended periods. undp.orgnih.gov Their chemical stability allows them to travel long distances in the atmosphere and bioaccumulate in the fatty tissues of living organisms, leading to biomagnification in the food chain. brsmeas.orgnih.gov This persistence and bioaccumulation pose a continuing threat to both ecosystems and human health. nih.gov

Significance of 2,3',5'-Trichlorobiphenyl as a Specific PCB Congener

Data Table of this compound Properties

| Property | Value | Source |

| IUPAC Name | 1,4-dichloro-2-(3-chlorophenyl)benzene | nih.gov |

| CAS Number | 38444-81-4 | nist.govnih.gov |

| Molecular Formula | C12H7Cl3 | nist.govnih.gov |

| Molecular Weight | 257.543 g/mol | nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-5-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVMAQACUOSFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074140 | |

| Record name | 2,3',5'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37680-68-5 | |

| Record name | 2,3',5'-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037680685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',5'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',5'-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FH5F1343R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Distribution of 2,3 ,5 Trichlorobiphenyl

Environmental Occurrence and Sources

The presence of 2,3',5'-Trichlorobiphenyl in the environment is a direct result of its inclusion in commercial PCB mixtures and their subsequent release. Understanding its historical applications is key to tracing its environmental footprint.

Historical Industrial Applications and Releases

Polychlorinated biphenyls were valued in industrial applications for their chemical stability, non-flammability, and electrical insulating properties. They were not produced as individual congeners but as complex mixtures, with the most common in the United States being the Aroclor series. The manufacturing process involved the chlorination of biphenyl (B1667301), and the resulting mixture's properties were dependent on the degree of chlorination.

This compound, also identified as PCB 26, was a component of certain Aroclor mixtures. Specifically, it was present in Aroclor 1016 and Aroclor 1242. The composition of these mixtures included a variety of PCB congeners, and the weight percentage of this compound in these commercial products is detailed in the table below.

Interactive Data Table: Weight Percent of this compound (PCB 26) in Aroclor Mixtures

| Aroclor Mixture | Weight Percent of this compound (PCB 26) |

| Aroclor 1016 | 1.57 |

| Aroclor 1242 | 1.28 |

These Aroclor mixtures were utilized in a range of applications, most notably as coolants and insulating fluids in transformers and capacitors. They were also used in "open-ended" applications such as plasticizers in paints, plastics, and rubber products, as well as in pigments, dyes, and carbonless copy paper.

The release of this compound into the environment occurred through various pathways. These include spills and leaks from electrical equipment, emissions from the incineration of materials containing PCBs, and the disposal of PCB-containing products in landfills. Due to their persistence, these historical releases have resulted in the long-term presence of this compound in the environment.

Distribution Across Environmental Compartments

Once released, this compound has become distributed across all major environmental compartments, including air, water, soil, sediment, and biota. Its physicochemical properties, such as low water solubility and a tendency to adsorb to organic matter, govern its movement and partitioning in the environment.

While specific, widespread monitoring data for this compound is not as abundant as for some other PCB congeners, studies analyzing environmental samples for a range of PCBs have detected its presence. For instance, a study of urban stormwater in the United States detected various trichlorobiphenyls, indicating their transport from urban and industrial areas into aquatic systems. Another study in the Clinton River Area of Concern in Michigan utilized passive samplers and detected 2,4,5-trichlorobiphenyl (B97342) (PCB 29), a closely related isomer, highlighting the presence of trichlorobiphenyls in U.S. waterways.

PCBs in general have been found in residential soils, with concentrations varying based on proximity to historical industrial activity. Given that this compound was a component of widely used Aroclor mixtures, its presence in soils and sediments near former industrial sites is expected. The table below summarizes the general distribution of PCBs in various environmental media, which provides a context for the likely presence of this compound.

Interactive Data Table: General Distribution of PCBs in Environmental Media

| Environmental Compartment | General Findings |

| Air | PCBs are found in both indoor and outdoor air, with indoor concentrations often being higher due to sources like old building materials. |

| Water | Detected in surface waters, often associated with particulate matter due to their low water solubility. |

| Soil | Acts as a significant reservoir for PCBs, with persistence lasting for years to decades. |

| Sediment | A major sink for PCBs in aquatic environments, with concentrations often significantly higher than in the overlying water column. |

| Biota | Bioaccumulates in the fatty tissues of organisms, leading to biomagnification up the food chain. |

Environmental Fate Processes

The long-term environmental impact of this compound is determined by several key fate processes, including its resistance to degradation, its potential for atmospheric transport, and its interaction with soils and sediments.

Persistence and Degradation Resistance in Environmental Matrices

A defining characteristic of PCBs, including this compound, is their resistance to degradation. This persistence is a result of their stable chemical structure, which is not easily broken down by biological or chemical processes in the environment.

Biodegradation of PCBs can occur under both aerobic and anaerobic conditions, although the processes are generally slow. Under anaerobic conditions, reductive dechlorination, the removal of chlorine atoms, can occur. For instance, studies on the dechlorination of 2,3,5,6-tetrachlorobiphenyl (B164875) have shown that it can be dechlorinated to trichlorobiphenyls, including 2,3,5-trichlorobiphenyl (B1345140). Aerobic degradation typically involves the breakdown of the biphenyl rings, and studies have shown that certain bacteria can degrade trichlorobiphenyls.

Photodegradation can also contribute to the breakdown of PCBs in the environment. The presence of dissolved organic matter in aquatic systems can accelerate the photodegradation of 2,4',5-trichlorobiphenyl (B150608) (PCB 31), a closely related isomer, through the production of reactive oxygen species.

Volatilization and Atmospheric Transport Dynamics

Despite their relatively low vapor pressure, the persistence of PCBs allows for their volatilization from contaminated surfaces, such as soil and water, into the atmosphere over long periods. This process is influenced by factors like temperature, the organic carbon content of the soil or sediment, and the presence of water.

The atmospheric fate of PCBs is primarily governed by their reaction with hydroxyl radicals, with estimated half-lives ranging from days to over a year depending on the degree of chlorination. This long-range atmospheric transport contributes to the global distribution of these compounds.

Sorption and Sequestration in Sediments and Soils

Due to their hydrophobic nature and low water solubility, PCBs have a strong tendency to adsorb to organic matter in soil and sediment. This process, known as sorption, significantly affects their mobility and bioavailability in the environment. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to sorb to organic carbon.

A higher Koc value indicates a stronger affinity for organic matter and therefore, lower mobility. While a specific Koc value for this compound was not found in the reviewed literature, it is known that for hydrophobic organic compounds like PCBs, the Koc can be estimated from the octanol-water partition coefficient (Kow). Generally, PCBs have high Koc values, indicating that they will be strongly sorbed to soil and sediment.

This strong sorption means that soils and sediments act as major sinks and long-term reservoirs for this compound in the environment. While this sequestration can reduce its immediate availability in the water column, these contaminated matrices can also act as a long-term source of the compound through slow desorption processes. The desorption of PCBs from sediments can be a slow, biphasic process, with a fraction being readily available and a larger fraction being more resistant to release. This complex interaction with soils and sediments contributes to the long-term persistence and potential for future exposure to this compound.

Bioaccumulation and Trophic Transfer of 2,3 ,5 Trichlorobiphenyl

Bioaccumulation Mechanisms in Aquatic and Terrestrial Organisms

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration in the organism's tissues that is greater than in the surrounding medium. For 2,3',5'-Trichlorobiphenyl, as with other PCBs, this process occurs through several primary mechanisms in both aquatic and terrestrial environments.

In terrestrial organisms , the primary routes of exposure to this compound are through diet and inhalation. The compound can be deposited from the atmosphere onto soil and vegetation. cdc.gov Soil-dwelling invertebrates, such as earthworms, may accumulate PCBs directly from the soil. These invertebrates are then consumed by organisms at higher trophic levels, such as birds and small mammals, initiating the transfer through the terrestrial food web. greenfacts.org Plants can also absorb PCBs from the soil and air, which are then ingested by herbivores. For predatory terrestrial animals, the consumption of prey that has already accumulated this compound is the dominant pathway of exposure. nih.gov

Biomagnification Across Trophic Levels in Food Webs

Biomagnification, a process distinct from bioaccumulation, describes the increasing concentration of a substance in organisms at successively higher levels in a food chain. ca.gov Substances that are persistent, mobile, and fat-soluble, such as this compound, are particularly prone to biomagnification. nih.gov

As energy is transferred from one trophic level to the next, a large amount of biomass is lost. However, the chemical contaminant is not lost; instead, it is retained and concentrated in the tissues of the predator. For example, a small fish consumes large quantities of contaminated plankton, accumulating the PCB 34 from each organism. A larger predatory fish then consumes many of these smaller fish, resulting in a further magnified concentration of the toxin in its own body. This process continues up the food web, leading to the highest concentrations in apex predators like large fish, marine mammals, and predatory birds. greenfacts.orgca.gov

The potential for a chemical to biomagnify is often quantified using the Trophic Magnification Factor (TMF). A TMF greater than 1 indicates that the chemical is biomagnifying within that specific food web. nih.gov While specific TMF values for this compound are not widely documented in dedicated studies, the general principles of PCB behavior suggest it has the potential to biomagnify. Research on PCB congeners shows a clear trend of increasing concentration with increasing trophic level. ca.gov

Table 1: Conceptual Representation of this compound Biomagnification This table is illustrative and does not represent actual measured data for this specific congener.

| Trophic Level | Organism Example | Relative Concentration of this compound |

|---|---|---|

| 1: Producer | Phytoplankton | x |

| 2: Primary Consumer | Zooplankton | 10x |

| 3: Secondary Consumer | Small Fish (e.g., Minnow) | 50x |

| 4: Tertiary Consumer | Large Predatory Fish (e.g., Lake Trout) | 200x |

| 5: Quaternary Consumer | Fish-Eating Bird (e.g., Osprey) | >1000x |

Factors Influencing Bioaccumulation and Biomagnification Potential

The extent to which this compound bioaccumulates and biomagnifies is not constant but is influenced by a complex interplay of chemical, biological, and environmental factors.

Chemical Properties:

Lipophilicity: The tendency of a chemical to dissolve in fats, oils, and lipids is a primary driver of bioaccumulation. Measured by the octanol-water partition coefficient (log Kow), higher values indicate greater lipophilicity. PCBs are lipophilic, which is why they accumulate in the fatty tissues of organisms. nih.gov The log Kow for this compound is estimated to be 5.8, indicating a high potential for partitioning into lipids. nih.gov

Persistence: The resistance of a substance to degradation (chemical, biological, or photolytic) determines its residence time in the environment. Trichlorobiphenyls are generally less persistent than more highly chlorinated congeners but are still resistant to breakdown, allowing them to be available for uptake over long periods. cdc.gov

Biological Factors:

Metabolism: The ability of an organism to metabolize and excrete a contaminant significantly affects its bioaccumulation potential. The rate of metabolism varies greatly between species. greenfacts.org Lower chlorinated PCBs, like this compound, are generally more susceptible to metabolic transformation than higher chlorinated congeners. clu-in.org This can sometimes lead to lower biomagnification potential compared to more persistent PCBs.

Trophic Level and Diet: An organism's position in the food web is a direct determinant of its exposure through diet. Apex predators have the highest potential for biomagnification. ca.gov

Lipid Content: Organisms with higher fat content will accumulate greater concentrations of lipophilic compounds like PCBs. nih.gov

Age and Size: Older, larger organisms have had more time to accumulate contaminants and have typically consumed more prey, often leading to higher body burdens. researchgate.net

Environmental Factors:

Temperature: Water temperature can influence the metabolic rates of aquatic organisms. Higher temperatures can sometimes lead to faster elimination of certain PCBs, although this relationship is complex. researchgate.net

Organic Carbon Content: In sediments and soils, the amount of organic carbon can affect the bioavailability of PCBs. High organic carbon can bind PCBs, potentially reducing their uptake by organisms. clu-in.org

Table 2: Summary of Key Factors Influencing Bioaccumulation of this compound

| Factor Category | Specific Factor | Influence on Bioaccumulation/Biomagnification |

|---|---|---|

| Chemical | Lipophilicity (Log Kow) | Higher value generally leads to higher potential. |

| Persistence (Resistance to Degradation) | Longer environmental half-life increases opportunity for uptake. | |

| Biological | Metabolic Rate | Faster metabolism and excretion can decrease accumulation. |

| Trophic Position | Higher position in the food web leads to greater biomagnification. | |

| Lipid Content | Higher percentage of body fat increases storage capacity. | |

| Age and Size | Older and larger individuals often have higher concentrations. | |

| Environmental | Temperature | Can affect organism metabolism and contaminant elimination rates. |

| Sediment/Soil Organic Carbon | High organic content can reduce bioavailability. |

Biotransformation Pathways and Mechanistic Insights for 2,3 ,5 Trichlorobiphenyl

Microbial Biotransformation

Microorganisms play a crucial role in the natural attenuation of PCBs. The biotransformation of 2,3',5'-Trichlorobiphenyl by microbial communities involves both aerobic and anaerobic processes, each with distinct pathways and enzymatic systems.

Aerobic Degradation Processes

Under aerobic conditions, the degradation of this compound is primarily initiated by the action of dioxygenase enzymes. Bacteria capable of utilizing biphenyl (B1667301) as a carbon source can co-metabolize various PCB congeners, including this compound. The initial step involves the introduction of two hydroxyl groups onto the biphenyl rings, a reaction catalyzed by biphenyl dioxygenase. This leads to the formation of a chlorinated cis-dihydrodiol, which is subsequently dehydrogenated to form the corresponding dihydroxybiphenyl.

The metabolic pathway then proceeds through ring cleavage, typically via a meta-cleavage pathway, catalyzed by a dihydroxybiphenyl dioxygenase. This results in the formation of a chlorinated derivative of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid. Further enzymatic reactions lead to the eventual mineralization of the compound to carbon dioxide, water, and chloride ions. The efficiency of this process is highly dependent on the specific bacterial strains and the degree and pattern of chlorine substitution on the biphenyl rings. Less chlorinated congeners, such as this compound, are generally more susceptible to aerobic degradation than their more highly chlorinated counterparts.

Anaerobic Reductive Dechlorination Pathways

In anaerobic environments, such as sediments and submerged soils, the primary microbial process for the transformation of this compound is reductive dechlorination. This process involves the removal of chlorine atoms from the biphenyl structure, with the PCB congener serving as an electron acceptor. Anaerobic microbial consortia, often involving complex syntrophic relationships, carry out these reactions.

For this compound, reductive dechlorination can occur at different positions on the biphenyl rings. Studies on the dechlorination of higher chlorinated PCBs have shown that this compound is a common intermediate. For instance, the dechlorination of 2,3,5,6-tetrachlorobiphenyl (B164875) can yield 2,3,5-trichlorobiphenyl (B1345140) through the removal of an ortho-chlorine. nih.govnih.gov Subsequent dechlorination of this compound can then lead to the formation of dichlorobiphenyls and monochlorobiphenyls. The specific dechlorination pathways and the resulting daughter products are influenced by the microbial populations present and the prevailing environmental conditions.

Enzymatic Mechanisms of Microbial Degradation (e.g., Biphenyl Dioxygenase Systems)

The key enzyme in the aerobic degradation of this compound is biphenyl dioxygenase (BPDO). BPDO is a multi-component enzyme system that typically consists of a terminal dioxygenase, a ferredoxin, and a ferredoxin reductase. The terminal dioxygenase, which contains a Rieske [2Fe-2S] cluster and a mononuclear non-heme iron center, is responsible for the stereospecific addition of molecular oxygen to the biphenyl ring. nih.govnih.gov

The substrate specificity of BPDOs from different bacterial strains varies, which affects their ability to degrade different PCB congeners. The position of chlorine atoms on the biphenyl rings significantly influences the binding of the molecule to the active site of the enzyme and the subsequent catalytic reaction. For this compound, the dioxygenation can theoretically occur on either of the two rings. The presence of chlorine atoms can hinder the enzymatic attack, and the rate of degradation is often slower compared to that of unsubstituted biphenyl. Research has focused on the directed evolution of biphenyl dioxygenases to enhance their activity towards a broader range of PCB congeners, including those with challenging substitution patterns. nih.gov

Fungal Biotransformation Mechanisms

Fungi, particularly white-rot fungi, possess powerful extracellular enzymatic systems that can degrade a wide variety of recalcitrant organic pollutants, including PCBs. The primary enzymes involved in the fungal degradation of PCBs are lignin-modifying enzymes, such as lignin (B12514952) peroxidases (LiPs), manganese peroxidases (MnPs), and laccases. mdpi.com

These enzymes are non-specific and act via the generation of highly reactive free radicals. For instance, laccases can oxidize phenolic compounds, which can then act as mediators to oxidize more recalcitrant non-phenolic compounds like PCBs. The initial attack on the this compound molecule can lead to hydroxylation, followed by ring cleavage. Fungal degradation of PCBs often results in the formation of hydroxylated and other polar metabolites. mdpi.com Some fungal species, such as those from the genera Penicillium, Aspergillus, and Fusarium, have been shown to degrade various PCB congeners. nih.gov The extent of degradation and the nature of the metabolites formed depend on the fungal species, the culture conditions, and the specific PCB congener.

Plant Metabolism (Phytotransformation)

Plants can take up and metabolize a range of organic pollutants from the soil and water, a process known as phytotransformation. For PCBs like this compound, this can involve uptake by the roots and subsequent translocation to other parts of the plant.

Hydroxylation and Conjugation Reactions in Plant Tissues

Once inside the plant tissues, this compound can undergo a series of metabolic reactions aimed at detoxification and sequestration. A key initial step is hydroxylation, catalyzed by plant cytochrome P450 monooxygenases. This reaction introduces a hydroxyl group onto the biphenyl ring, increasing the polarity of the molecule.

The resulting hydroxylated trichlorobiphenyls can then undergo conjugation reactions. This involves the attachment of endogenous molecules such as sugars (e.g., glucose) or amino acids to the hydroxyl group. These conjugation reactions are catalyzed by enzymes like glycosyltransferases and lead to the formation of more water-soluble and less toxic conjugates. These conjugates can then be stored in plant vacuoles or incorporated into cell wall components like lignin, effectively removing them from active circulation within the plant. While the general principles of xenobiotic metabolism in plants are established, specific studies detailing the complete pathway and the full range of metabolites for this compound are an area of ongoing research.

Sequestration Mechanisms within Plant Structures

Once absorbed by plants, this compound can be sequestered in various subcellular compartments to mitigate its potential toxicity. This sequestration is a crucial component of the phytoremediation process, effectively immobilizing the compound within the plant's biomass. The primary sites for sequestration are the cell wall, vacuole, and cuticle.

The lipophilic nature of this compound facilitates its accumulation in the lipid-rich cuticle of plant leaves and roots. This acts as an initial barrier, preventing its further translocation within the plant.

Within the plant cells, a significant portion of this compound and its metabolites can be compartmentalized within the large central vacuole. This is often achieved through an ATP-dependent transport system. Once inside the vacuole, the compound is effectively removed from the metabolically active cytoplasm, thus reducing its toxic effects.

Furthermore, this compound and its transformation products can become irreversibly bound to the cell wall components, such as lignin and suberin. This process, often referred to as "lignification," results in the formation of bound residues. This binding is thought to occur through the enzymatic activity of peroxidases and laccases, which can generate reactive intermediates from hydroxylated metabolites that then covalently link to the cell wall polymers. This sequestration within the cell wall represents a long-term storage solution, effectively removing the contaminant from the ecosystem as the plant biomass decomposes slowly.

| Sequestration Site | Mechanism of Sequestration | Significance |

| Cuticle | Passive accumulation due to lipophilicity. | Initial barrier to translocation. |

| Vacuole | ATP-dependent transport of the compound or its conjugates. | Detoxification by removal from the cytoplasm. |

| Cell Wall (Lignin, Suberin) | Covalent binding of metabolites through enzymatic action (peroxidases, laccases). | Long-term immobilization and formation of bound residues. |

In Vivo Metabolism in Biological Systems (Mechanistic Studies)

The in vivo metabolism of this compound in biological systems, particularly in mammals, is a complex process aimed at increasing its water solubility to facilitate excretion. This biotransformation is generally divided into two main phases: Phase I, which introduces a functional group, and Phase II, which involves conjugation with an endogenous molecule.

Role of Cytochrome P450 Enzymes (Phase I Metabolism)

The initial and rate-limiting step in the metabolism of this compound is an oxidative transformation catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver. These monooxygenases introduce a hydroxyl group (-OH) onto the biphenyl structure. The position of hydroxylation is influenced by the chlorine substitution pattern. For this compound, oxidation can occur at various positions on both phenyl rings. The mechanism often proceeds through the formation of a highly reactive arene oxide intermediate. This epoxide can then undergo spontaneous rearrangement to a phenol, or it can be hydrated by epoxide hydrolase to form a dihydrodiol, which can be further oxidized to a catechol.

The specific CYP isozymes involved in the metabolism of this compound have not been definitively identified, but studies with other PCB congeners suggest that members of the CYP1A, CYP2B, and CYP3A subfamilies are likely participants. The induction of these enzymes by exposure to PCBs and other xenobiotics can significantly alter the rate and profile of metabolite formation.

Phase II Enzyme Conjugation (e.g., Glucuronidation, Glutathione (B108866) Conjugation)

Following Phase I hydroxylation, the resulting hydroxylated metabolites of this compound (OH-PCBs) can undergo Phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, making them more readily excretable in urine or bile.

Glucuronidation: This is a major conjugation pathway where uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl group of the OH-PCB. This forms a glucuronide conjugate, which is highly water-soluble. The efficiency of glucuronidation is dependent on the position of the hydroxyl group and the surrounding chlorine atoms. Studies on various OH-PCBs have shown that different UGT isoforms exhibit substrate specificity. nih.gov

Glutathione Conjugation: The reactive arene oxide intermediates formed during Phase I metabolism can be detoxified by conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This reaction is a critical protective mechanism, as arene oxides can otherwise bind to cellular macromolecules like DNA and proteins, leading to toxicity. The resulting glutathione conjugate can be further metabolized through the mercapturic acid pathway, ultimately being excreted as an N-acetylcysteine conjugate.

Formation of Hydroxylated Metabolites (OH-PCBs)

The primary products of Phase I metabolism are various hydroxylated isomers of this compound. The specific isomers formed depend on the regioselectivity of the cytochrome P450 enzymes. Based on studies of other trichlorobiphenyls and related congeners, several potential hydroxylated metabolites can be predicted. One comprehensive review has cataloged potential hydroxylated metabolites for all PCB congeners, including this compound (PCB 34). nih.gov

| Metabolite Name | Position of Hydroxyl Group |

| 3-OH-PCB 34 | 3-position on the dichlorinated ring |

| 4-OH-PCB 34 | 4-position on the dichlorinated ring |

| 5-OH-PCB 34 | 5-position on the dichlorinated ring |

| 6-OH-PCB 34 | 6-position on the dichlorinated ring |

| 2'-OH-PCB 34 | 2'-position on the monochlorinated ring |

| 4'-OH-PCB 34 | 4'-position on the monochlorinated ring |

These OH-PCBs can be further metabolized in Phase II or may persist in the body, where some have been shown to exhibit biological activity.

Formation of Methylsulfonyl Metabolites

A specific class of persistent metabolites derived from some PCB congeners are methylsulfonyl-PCBs (MeSO2-PCBs). The formation of these metabolites is a multi-step process that begins with the glutathione conjugation of an arene oxide intermediate. The glutathione conjugate is transported out of the liver and into the intestines via the bile. There, it is metabolized by the gut microflora, which cleave the glycine (B1666218) and glutamic acid residues, and then the C-S bond is cleaved by a C-S lyase. The resulting thiol-containing PCB metabolite is absorbed back into the bloodstream and transported to the liver, where it is methylated and subsequently oxidized to the corresponding methyl sulfone.

While direct evidence for the formation of methylsulfonyl metabolites from this compound is not extensively documented, studies on the closely related 2,4',5-trichlorobiphenyl (B150608) have demonstrated the formation of methylsulfonyl metabolites and have indicated a significant role of the intestinal microflora in this pathway. nih.govepa.gov This suggests that a similar pathway may exist for this compound.

Mechanistic Toxicology and Biochemical Interactions of 2,3 ,5 Trichlorobiphenyl

Aryl Hydrocarbon Receptor (AhR) Binding and Activation Mechanisms

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of many halogenated aromatic hydrocarbons, including certain PCBs. The binding of a ligand to the AhR initiates a signaling pathway that results in the altered expression of a wide array of genes.

Upon entering the cell, 2,3',5'-Trichlorobiphenyl is thought to bind to the AhR, which resides in the cytoplasm in a complex with several chaperone proteins, including heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23. Ligand binding induces a conformational change in the AhR, leading to its translocation into the nucleus. Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin-responsive elements (DREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of these genes.

Alteration of Gene Transcription and Induction of Xenobiotic Metabolizing Enzymes (e.g., CYP1A1)

The activation of the AhR signaling pathway by this compound leads to the altered transcription of a battery of genes, most notably those involved in xenobiotic metabolism. The most well-characterized of these is the cytochrome P450, family 1, subfamily A, polypeptide 1 (CYP1A1) gene.

The induction of CYP1A1 is a hallmark of AhR activation. The AhR-ARNT complex directly binds to XREs in the CYP1A1 promoter, leading to a significant increase in its transcription and subsequent protein expression. CYP1A1 is a phase I metabolizing enzyme that plays a role in the detoxification of various foreign compounds. However, its induction can also lead to the metabolic activation of certain pro-carcinogens into their ultimate carcinogenic forms.

The potency of a PCB congener to induce CYP1A1 is generally correlated with its AhR binding affinity. While specific data on the CYP1A1 induction potency (e.g., EC50 value) for this compound are scarce, it is expected to be a weaker inducer compared to potent AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and coplanar PCBs. The table below provides a hypothetical representation of the relative potencies for AhR binding and CYP1A1 induction for different types of PCBs to illustrate the structure-activity relationship.

| Compound | Structure Type | Relative AhR Binding Affinity | Relative CYP1A1 Induction Potency |

|---|---|---|---|

| 2,3,7,8-TCDD | Dioxin (Reference) | 1.0 | 1.0 |

| 3,3',4,4',5-Pentachlorobiphenyl (B1202525) (PCB 126) | Coplanar PCB | ~0.1 | ~0.1 |

| This compound | Non-coplanar PCB | Low (Specific data unavailable) | Low (Specific data unavailable) |

Estrogen Receptor (ER) Binding and Endocrine Disruption Mechanisms

In addition to interacting with the AhR, some PCBs and their metabolites have been shown to interfere with the endocrine system, particularly by interacting with estrogen receptors (ERs). Estrogen receptors are nuclear receptors that play a critical role in the development and function of reproductive tissues and other organs.

The parent compound, this compound, is not considered to be a potent ligand for the estrogen receptor. However, its metabolites, particularly hydroxylated PCBs (OH-PCBs), can exhibit estrogenic or anti-estrogenic activity. The structural similarity of some OH-PCBs to the natural estrogen, 17β-estradiol, allows them to bind to the ER.

Vitellogenin Induction as a Biomarker of Estrogenic Activity

In oviparous (egg-laying) vertebrates, the production of vitellogenin, an egg yolk precursor protein, in the liver is a well-established biomarker for exposure to estrogenic compounds. The vitellogenin gene is under the direct control of the estrogen receptor. Binding of an estrogenic compound to the ER in liver cells leads to the induction of vitellogenin gene expression and the subsequent synthesis and secretion of vitellogenin into the bloodstream.

While there is no specific data available on vitellogenin induction by this compound, studies on other PCB congeners and their hydroxylated metabolites have demonstrated their ability to induce vitellogenin production in fish and other animal models. This suggests that this compound, following metabolic hydroxylation, could potentially exert estrogenic effects.

Interaction of Hydroxylated Metabolites with Estrogen Receptors

The biotransformation of PCBs can lead to the formation of hydroxylated metabolites (OH-PCBs), which are generally more polar and can have different toxicological properties than the parent compounds. The position of the hydroxyl group and the chlorine substitution pattern are critical determinants of the estrogenic activity of OH-PCBs.

Research on a wide range of OH-PCBs has shown that those with a hydroxyl group in the para position of one of the phenyl rings and a structure that allows for a conformation similar to estradiol (B170435) tend to have the highest estrogenic activity. A study that investigated the estrogenic activity of a hydroxylated metabolite of a closely related compound, 2,3,5-trichlorobiphenyl-4-ol, found it to have weak estrogenic activity. nih.gov The table below presents the estrogenic activity of this related compound.

| Compound | Estrogenic Activity (% of Estradiol) | Reference |

|---|---|---|

| 2,3,5-Trichlorobiphenyl-4-ol | 2.89 | nih.gov |

Interactions with Other Receptor Systems and Biochemical Pathways

The toxicological effects of this compound are not limited to its interactions with the AhR and ER. PCBs as a class have been shown to interact with a variety of other receptor systems and biochemical pathways, although specific data for this particular congener are often lacking.

Potential interactions include:

Androgen Receptor (AR): Some PCB congeners and their metabolites have been shown to exhibit anti-androgenic activity by binding to the androgen receptor and inhibiting the action of natural androgens. The effects of this compound on the AR have not been specifically studied.

Thyroid Hormone Receptors (TRs): PCBs can interfere with the thyroid hormone system at multiple levels, including transport in the blood and binding to thyroid hormone receptors. This can lead to disruptions in growth, development, and metabolism. The specific interactions of this compound with the thyroid hormone system are not well-characterized.

Furthermore, PCBs can affect various biochemical pathways through mechanisms that are independent of receptor binding. These can include alterations in intracellular signaling pathways, oxidative stress, and disruption of calcium homeostasis. However, detailed studies on these effects for this compound are not currently available.

Analytical Methodologies for 2,3 ,5 Trichlorobiphenyl Quantification and Characterization

Sample Extraction and Cleanup Procedures for Complex Matrices

The initial and often most challenging step in the analysis of 2,3',5'-trichlorobiphenyl is its extraction from complex sample matrices such as soil, sediment, tissues, and oils, followed by a cleanup procedure to remove interfering compounds. cdc.gov The choice of extraction and cleanup method depends heavily on the matrix type and the concentration of the analyte.

Common extraction techniques for solid samples include Soxhlet extraction, pressurized liquid extraction (PLE), and ultrasonic extraction. epa.govnih.gov For aqueous samples, liquid-liquid extraction is frequently employed. Once extracted, the raw extract contains a mixture of the target analyte and a wide range of other organic and inorganic compounds that can interfere with the subsequent analysis. cloudfront.net

Cleanup procedures are therefore essential to isolate the PCBs from these interfering substances. cdc.gov Common cleanup techniques include:

Gel Permeation Chromatography (GPC): This technique is effective in removing high-molecular-weight compounds like lipids, which are often present in biological samples. nih.gov

Adsorption Chromatography: Columns packed with adsorbents like silica (B1680970) gel, Florisil, or activated carbon are widely used. cdc.gov These materials separate PCBs from other compounds based on their polarity.

Acid/Base Partitioning: Treatment with concentrated sulfuric acid can be used to remove oxidizable interfering compounds. nih.gov

A well-designed extraction and cleanup protocol is critical for achieving low detection limits and accurate quantification of this compound.

Chromatographic Separation Techniques

Due to the complexity of PCB mixtures, which can contain up to 209 different congeners, high-resolution chromatographic techniques are required for their separation. nih.gov Gas chromatography (GC) is the most widely used technique for the analysis of PCBs, including this compound. cdc.gov

Gas Chromatography with Electron Capture Detection (GC/ECD)

Gas chromatography with an electron capture detector (GC/ECD) has historically been the workhorse for PCB analysis. cdc.govtdi-bi.com The ECD is highly sensitive to halogenated compounds like PCBs, providing excellent detection limits in the parts-per-billion (ppb) range. tdi-bi.comclu-in.org In this technique, the sample extract is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column. The separation of different PCB congeners is achieved based on their boiling points and interaction with the stationary phase coated on the inside of the column. nih.gov As the separated congeners exit the column, they are detected by the ECD.

However, a significant limitation of GC/ECD is that it cannot provide structural information for compound identification. cdc.gov It relies on matching the retention times of peaks in the sample chromatogram with those of known standards. Co-elution of different congeners can also be a challenge, leading to potential misidentification and inaccurate quantification. cdc.gov

High-Resolution Gas Chromatography for Congener Separation

To overcome the limitations of conventional GC, high-resolution gas chromatography (HRGC) is employed. HRGC utilizes long capillary columns (e.g., 30-60 meters) with narrow internal diameters, providing a significantly higher number of theoretical plates and thus, superior separating power. cdc.gov This allows for the separation of a large number of PCB congeners, including closely related isomers. eurofinsus.com

The choice of the stationary phase in the capillary column is crucial for achieving the desired separation. nih.gov Commonly used stationary phases for PCB analysis include non-polar phases like DB-5 and more polar phases. cdc.gov Despite the advancements in HRGC, complete separation of all 209 PCB congeners on a single column is still not achievable. cdc.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that provides a significant increase in peak capacity and resolving power compared to one-dimensional GC. sepsolve.comchemistry-matters.com In GCxGC, two columns with different stationary phases are coupled in series via a modulator. wikipedia.org The effluent from the first-dimension column is periodically trapped and then rapidly re-injected onto the second, shorter column for a fast separation. sepsolve.com

This approach results in a two-dimensional chromatogram, where compounds are separated based on two different properties (e.g., volatility and polarity). sepsolve.com This enhanced separation capability is particularly valuable for complex mixtures like PCBs, allowing for the resolution of many co-eluting congeners that would overlap in a one-dimensional separation. chemistry-matters.comresearchgate.net GCxGC has been successfully applied to the analysis of PCBs in various environmental samples, providing a more detailed and accurate fingerprint of the contamination. chemistry-matters.comnih.gov

Mass Spectrometric Detection and Identification

While GC provides the separation of PCB congeners, mass spectrometry (MS) is the preferred method for their detection and unambiguous identification. upb.ro The coupling of gas chromatography with mass spectrometry (GC/MS) provides both retention time data and mass spectral information, which is a powerful tool for the analysis of complex environmental contaminants. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC/MS)

In a GC/MS system, the effluent from the GC column is introduced into the ion source of the mass spectrometer. The molecules are then ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. upb.ro The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a mass spectrum is produced. researchgate.net

The mass spectrum of a particular PCB congener is a unique fingerprint that can be used for its positive identification by comparing it to a library of known spectra. upb.ro For quantitative analysis, GC/MS can be operated in selected ion monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions for the target analyte, which significantly increases the sensitivity and selectivity of the analysis. esslabshop.com For even greater selectivity, especially in complex matrices, triple quadrupole GC-MS/MS can be utilized. thermofisher.com

Table of Analytical Techniques for this compound

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| GC/ECD | Separation by gas chromatography and detection by electron capture. | High sensitivity to halogenated compounds. | Lack of structural information, potential for co-elution. |

| HRGC | High-resolution separation using long capillary columns. | Superior separation of congeners compared to conventional GC. | Complete separation of all 209 congeners is not possible on a single column. |

| GCxGC | Comprehensive two-dimensional separation using two different columns. | Significantly increased peak capacity and resolving power. | More complex instrumentation and data analysis. |

| GC/MS | Separation by GC followed by detection and identification by mass spectrometry. | Provides both retention time and mass spectral data for unambiguous identification. | Can be less sensitive than GC/ECD in full scan mode. |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful and highly selective analytical technique used for the quantification and characterization of specific polychlorinated biphenyl (B1667301) (PCB) congeners, including this compound. This method offers significant advantages over single quadrupole GC-MS by providing a substantial increase in selectivity, which is crucial for analyzing complex environmental samples. thermofisher.com The technique couples the separation capabilities of gas chromatography with the specificity of tandem mass spectrometry, which involves two stages of mass analysis.

In a typical GC-MS/MS analysis, the sample extract is first injected into a gas chromatograph. The GC separates individual compounds from the mixture based on their volatility and interaction with a capillary column. nih.gov Following separation, the eluted compounds, including this compound, enter the tandem mass spectrometer. The first mass spectrometer (Q1) is set to isolate the molecular ion (precursor ion) of the target analyte. This isolated ion is then fragmented in a collision cell (q2) through collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) are then separated and detected by the second mass spectrometer (Q3).

This process, known as Multiple Reaction Monitoring (MRM), is highly specific because it monitors a unique transition from a precursor ion to a product ion for a particular compound. hpst.cz This specificity allows for the accurate quantification of this compound even in the presence of co-eluting interfering compounds from the sample matrix. nih.govhpst.cz The optimization of MS/MS conditions, such as the selection of precursor and product ions and the adjustment of collision energies, is critical to achieving maximum sensitivity and selectivity for the target congener. nih.gov The use of GC-MS/MS can consolidate multiple analytical methods into a single injection, thereby increasing laboratory productivity. thermofisher.com

Table 1: Illustrative GC-MS/MS Parameters for Trichlorobiphenyl Analysis

This table provides an example of typical parameters that would be optimized for the analysis of a trichlorobiphenyl congener like this compound using GC-MS/MS with Multiple Reaction Monitoring (MRM).

| Parameter | Example Value/Condition | Purpose |

|---|---|---|

| GC Column | SPB-octyl or similar non-polar capillary column | Separates PCB congeners based on their boiling points and structures. esslabshop.com |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the GC column. nm.gov |

| Ionization Mode | Electron Ionization (EI) | Creates charged ions from the eluted molecules for mass analysis. |

| Precursor Ion (Q1) | m/z 256 (Molecular ion for C₁₂H₇Cl₃) | Selects the specific molecular ion of trichlorobiphenyls. |

| Product Ion (Q3) | m/z 186 (Result of losing two chlorine atoms) | A characteristic fragment ion used for quantification. |

| Collision Energy | Optimized value (e.g., 20-30 eV) | Controls the fragmentation of the precursor ion in the collision cell. hpst.cz |

Congener-Specific Analysis and Isomer Differentiation Challenges

Congener-specific analysis is critical in the study of PCBs because the toxicity and biological effects of these compounds vary significantly between individual congeners. epa.gov Polychlorinated biphenyls are a class of 209 distinct chemical compounds (congeners), and isomers are compounds that have the same chemical formula but different atomic arrangements. esslabshop.combiocompare.com For trichlorobiphenyls (C₁₂H₇Cl₃), there are numerous possible isomers, each with a unique chlorine substitution pattern on the biphenyl structure. This compound (PCB 34) is just one of these isomers.

The primary challenge in the analysis of this compound is differentiating it from its other trichlorobiphenyl isomers. Many of these isomers have very similar physical and chemical properties, causing them to co-elute during gas chromatographic separation. nm.gov Co-elution occurs when two or more different compounds exit the GC column at the same time, resulting in a single chromatographic peak that represents multiple congeners. This makes accurate quantification of any single congener difficult or impossible without highly selective detection methods.

High-resolution capillary GC columns are employed to achieve the best possible separation of congeners. cdc.gov However, even with advanced columns, complete separation of all 209 congeners is not feasible in a single analysis. nm.gov For example, comprehensive analyses using multiple HRGC systems have identified numerous co-eluting pairs of congeners. nm.gov The challenge is compounded because isomers produce identical or very similar mass spectra in standard GC-MS, making differentiation based solely on mass-to-charge ratio impossible. While techniques like GC-MS/MS improve selectivity, the successful quantification of a specific congener like this compound depends on having a unique precursor-to-product ion transition that is not shared by a co-eluting isomer. Therefore, meticulous method development and the use of authentic analytical standards are essential for reliable, congener-specific data. esslabshop.com

Table 2: Selected Isomers of Trichlorobiphenyl (C₁₂H₇Cl₃)

This table illustrates the challenge of isomer differentiation by listing this compound alongside other trichlorobiphenyl isomers. All compounds listed have the same molecular formula and weight, making chromatographic separation essential for accurate identification.

| Compound Name | PCB Number | CAS Number | Molecular Formula |

|---|---|---|---|

| This compound | 34 | 37680-68-5 | C₁₂H₇Cl₃ |

| 2,4,4'-Trichlorobiphenyl | 28 | 7012-37-5 | C₁₂H₇Cl₃ |

| 2,4',5-Trichlorobiphenyl (B150608) | 31 | 16606-02-3 | C₁₂H₇Cl₃ |

| 2,2',5-Trichlorobiphenyl | 18 | 37680-65-2 | C₁₂H₇Cl₃ |

Environmental Remediation Strategies for 2,3 ,5 Trichlorobiphenyl Contamination

Bioremediation Approaches

Bioremediation leverages the metabolic capabilities of microorganisms to break down or transform contaminants into less harmful substances. For PCBs, this often involves sequential anaerobic and aerobic processes. Anaerobic microorganisms can reductively dehalogenate highly chlorinated congeners, making them more susceptible to subsequent aerobic degradation. nih.gov

Bioaugmentation involves introducing specific microbial strains or consortia with desired degradation capabilities into a contaminated environment to enhance the rate of contaminant removal. nih.gov This strategy can significantly reduce the lag time before degradation begins and can be particularly effective for recalcitrant compounds like 2,3',5'-Trichlorobiphenyl. nih.gov

One prominent approach is the concurrent use of anaerobic and aerobic bacteria. For instance, the anaerobic halorespiring bacterium Dehalobium chlorocoercia DF1 can dechlorinate higher chlorinated PCBs, while an aerobic bacterium like Paraburkholderia xenovorans LB400 can degrade the resulting lower-chlorinated congeners. nih.govnih.gov Strain LB400 is known for its broad congener specificity, capable of attacking PCBs through both 2,3-dioxygenase and 3,4-dioxygenase pathways. nih.govacs.org

To improve the efficacy of bioaugmentation, delivery systems such as granulated activated carbon (GAC) can be employed. GAC serves as a carrier for the microorganisms and also sequesters PCBs, making them more bioavailable for microbial transformation while reducing their immediate risk to the ecosystem. nih.gov Furthermore, the addition of natural surfactants, or biosurfactants, can enhance the bioavailability of hydrophobic compounds like PCBs that are tightly bound to soil or sediment particles. nih.govacs.org For example, the plant-derived surfactant saponin (B1150181) has been shown to help maintain the population and activity of PCB-degrading bacteria in sediment. nih.govacs.org

Table 1: Microorganisms Utilized in Bioaugmentation for PCB Degradation

| Microbial Strain | Type | Metabolic Action | Target PCB Congeners |

|---|---|---|---|

| Paraburkholderia xenovorans LB400 | Aerobic | Oxidative degradation via dioxygenase pathways | Lower-chlorinated PCBs |

| Dehalobium chlorocoercia DF1 | Anaerobic | Reductive dechlorination | Higher-chlorinated PCBs |

| Acinetobacter sp. | Aerobic | Degradation of various congeners | Lower and moderately chlorinated PCBs |

This table provides examples of microbial strains studied for their potential in PCB bioremediation. nih.govmdpi.com

Naturally occurring microbial communities often possess a greater collective metabolic capacity than individual strains. frontiersin.org Therefore, the development and application of specific microbial consortia are a key focus in bioremediation. These consortia are typically enriched from contaminated sites, selecting for microorganisms that can thrive in the specific environmental conditions and utilize the target contaminant. nih.govnih.gov

For PCB degradation, a combination of anaerobic and aerobic consortia is often required for complete mineralization. Anaerobic enrichment cultures, often derived from contaminated sediments, have demonstrated the ability to dechlorinate tetrachlorobiphenyls to trichlorobiphenyls. nih.govnih.gov For example, bacterial enrichment cultures from Baltimore Harbor sediments were shown to reductively dechlorinate 2,3,5,6-tetrachlorobiphenyl (B164875), producing various trichlorobiphenyls as intermediates. nih.govnih.gov

The construction of effective consortia involves combining microbes with complementary metabolic functions. For complex compounds, the breakdown may require the cooperation of several different species. frontiersin.org Some bacteria may perform the initial dechlorination steps, while others degrade the resulting intermediates. The synergistic interactions within a consortium, such as the exchange of nutrients or the removal of inhibitory byproducts, can lead to more efficient and complete degradation than could be achieved by any single species. mdpi.comfrontiersin.org

Phytoremediation Technologies

Phytoremediation is a cost-effective and environmentally friendly technology that uses plants and their associated rhizosphere microorganisms to remove, contain, or degrade environmental contaminants. nih.govnih.gov For PCBs, phytoremediation can operate through several mechanisms, including plant uptake and transformation, and enhanced microbial degradation in the root zone (rhizoremediation). nih.gov

Plants can absorb less-chlorinated PCBs, such as this compound, from the soil and water through their root systems. nih.gov The efficiency of this uptake, known as phytoextraction, is influenced by the hydrophobicity of the specific PCB congener; less chlorinated, more water-soluble congeners are generally more available for plant uptake. nih.gov Once absorbed, PCBs can be translocated to other parts of the plant, such as the stems and leaves. nih.gov

Research on hybrid poplar plants has shown that for lower-chlorinated PCBs, a significant portion can be found within the root tissue, with some translocation to the stems. nih.gov The accumulation on and within the roots is also related to the congener's hydrophobicity. nih.gov

Beyond direct uptake, the presence of a plant's root system creates a unique soil environment known as the rhizosphere. The rhizosphere is characterized by increased microbial activity due to the release of root exudates (sugars, amino acids, and other organic compounds). nih.gov This "rhizosphere effect" can significantly enhance the biodegradation of PCBs in the soil surrounding the roots, a process termed rhizoremediation. nih.govnih.gov Studies have shown significantly greater PCB degradation in soils planted with species like alfalfa and tall fescue compared to unplanted control soils. nih.gov

Table 2: Plant Species Investigated for PCB Phytoremediation

| Plant Species | Common Name | Key Phytoremediation Mechanism(s) |

|---|---|---|

| Populus sp. (Hybrid Poplars) | Poplar | Phytoextraction, Translocation |

| Medicago sativa | Alfalfa | Rhizoremediation |

| Festuca arundinacea | Tall Fescue | Rhizoremediation |

| Salix sp. | Willow | Rhizoremediation |

This table lists several plant species that have been studied for their ability to remediate PCB-contaminated soil and water. nih.govnih.govnih.gov

Once inside the plant tissues, PCBs can undergo metabolic transformation, a process known as phytotransformation. nih.gov This detoxification process typically occurs in three phases, analogous to the metabolic pathways found in animals.

Phase I: Activation: The PCB molecule is activated, often through hydroxylation, by plant enzymes such as cytochrome P450 monooxygenases. This step increases the reactivity and water solubility of the compound. nih.gov

Phase II: Conjugation: The hydroxylated PCB metabolite is then conjugated (bound) to a plant molecule, such as a sugar or an amino acid. This further increases its water solubility and reduces its toxicity. nih.gov

Phase III: Sequestration: The conjugated PCB metabolite is compartmentalized and sequestered within the plant cell, typically in the vacuole or bound to the cell wall. This sequestration removes the contaminant from the active metabolic pathways of the plant. nih.gov

Genetic engineering offers a promising avenue for enhancing the phytoremediation capabilities of plants. This includes transforming plants with genes from PCB-degrading bacteria. For example, transgenic tobacco plants expressing the bphC gene from Pseudomonas testosteroni B-356, which codes for a key enzyme in the PCB degradation pathway, have shown increased resistance to toxic PCB metabolites. nih.gov

Advanced Chemical and Physical Treatment Processes (e.g., Nanoscale Zero-Valent Iron Dechlorination)

For sites with high concentrations of contaminants or where biological methods are too slow, advanced chemical and physical treatment processes offer powerful alternatives. These technologies, often referred to as Advanced Oxidation Processes (AOPs) or Advanced Reduction Processes, utilize highly reactive species to degrade recalcitrant organic compounds like this compound. mdpi.comnih.gov

A prominent reductive technology is the use of nanoscale zero-valent iron (nZVI). uwo.ca Due to their small size and high surface area, nZVI particles are highly reactive and can serve as a potent reducing agent for the degradation of chlorinated compounds. uwo.ca The fundamental reaction involves the oxidation of elemental iron (Fe⁰ to Fe²⁺), which releases electrons that can reductively dechlorinate PCBs. uwo.caacs.org The reaction can be summarized as:

Fe⁰ + R-Cl + H⁺ → Fe²⁺ + R-H + Cl⁻

The effectiveness of nZVI can be significantly enhanced by creating bimetallic nanoparticles, where a noble metal catalyst like palladium (Pd) or nickel (Ni) is deposited onto the iron surface. nih.gov This catalyst facilitates the transfer of electrons and can increase the dechlorination rate by several orders of magnitude compared to nZVI alone. nih.gov Another modification is sulfidation, which creates an iron sulfide (B99878) layer on the nZVI surface. Sulfidated nZVI (S-nZVI) has shown increased reactivity and electron efficiency, in part by minimizing competing reactions like the reduction of water. nih.govresearchgate.net

nZVI can also be used in conjunction with biological methods. The corrosion of ZVI produces hydrogen gas (H₂), which can serve as an electron donor for dehalorespiring bacteria, potentially stimulating biological dechlorination. researchgate.net

Table 3: Comparison of nZVI-Based Dechlorination Technologies

| Treatment Method | Description | Advantages |

|---|---|---|

| Nanoscale Zero-Valent Iron (nZVI) | Suspension of nanoscale iron particles. | High reactivity due to large surface area. |

| Bimetallic nZVI (e.g., Fe/Pd, Fe/Ni) | nZVI particles coated with a second, catalytic metal. | Dramatically increased reaction rates and electron efficiency. nih.gov |

| Sulfidated nZVI (S-nZVI) | nZVI particles with a surface layer of iron sulfide. | Enhanced reactivity, increased electron selectivity, longer reactive lifetime. nih.govresearchgate.net |

This table summarizes different modifications of nanoscale zero-valent iron used for the reductive dechlorination of chlorinated contaminants.

Q & A

Basic Research Questions

Q. What analytical standards and quantification methods are recommended for 2,3',5'-Trichlorobiphenyl in environmental samples?

- Methodological Answer : Use certified reference materials (e.g., 10 µg/mL in isooctane solutions, CAS 37680-68-5) for calibration . Quantify via high-resolution gas chromatography (HRGC) paired with high-resolution mass spectrometry (HRMS), employing isotope dilution for accuracy. Detection limits for similar trichlorobiphenyls (e.g., 2,4,4′-Trichlorobiphenyl) are reported as low as 192 pg/L in aqueous samples, requiring optimized ionization parameters and matrix-matched standards .

Q. How can researchers differentiate this compound from structurally similar isomers?

- Methodological Answer : Leverage chromatographic retention indices and tandem mass spectrometry (GC-MS/MS) with selective ion monitoring (SIM). For example, PCB 34 (this compound) is distinguishable from PCB 26 (2,3',5-Trichlorobiphenyl) using a DB-5MS column and characteristic fragment ions (e.g., m/z 256.0 ± 0.5) . Cross-validate results with nuclear magnetic resonance (NMR) for unambiguous structural confirmation .

Q. What challenges arise in detecting this compound in biological matrices like serum or plasma?

- Methodological Answer : Lipid-rich matrices require cleanup steps such as solid-phase extraction (SPE) with Florisil® or gel permeation chromatography (GPC). Confirmatory methods like liquid chromatography (LC)-HRMS are necessary to avoid false positives, with detection thresholds standardized to ng/mL levels in clinical settings .

Advanced Research Questions

Q. How do regulatory discrepancies impact persistence assessments of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPISUITE, TOXTREE) to predict persistence. For instance, under U.S. EPA criteria, this compound may be classified as persistent due to its half-life (>60 days in water), whereas Canadian CEPA standards might exclude it due to differing degradation thresholds . Validate predictions with field studies measuring aerobic soil degradation rates.

Q. What enzymatic pathways facilitate microbial degradation of this compound?

- Methodological Answer : Biphenyl dioxygenase from Pandoraea pnomenusa B-356 catalyzes the initial oxidation of this compound, producing dihydroxylated intermediates. Characterize enzyme-substrate binding using X-ray crystallography (resolution ≤2.0 Å) and monitor metabolite formation via LC-TOF-MS . Compare activity with homologs from Pseudomonas spp. to identify chlorine-position-dependent catalytic efficiency.

Q. How can HRGC/HRMS parameters be optimized for trace-level detection of this compound in sediment samples?

- Methodological Answer : Use a 60 m DB-1 column with a 0.25 µm film thickness and helium carrier gas (flow rate: 1.2 mL/min). Set electron impact ionization (EI) at 70 eV and monitor molecular ions (e.g., m/z 256 for trichlorobiphenyls). Achieve picogram-level sensitivity by minimizing matrix interference through accelerated solvent extraction (ASE) with dichloromethane:hexane (1:1) .

Q. What computational approaches resolve contradictions in toxicity data for this compound?

- Methodological Answer : Perform meta-analyses of in vitro and in vivo studies using tools like Cochrane Review Manager. For conflicting data on aryl hydrocarbon receptor (AhR) activation, apply molecular docking simulations to compare binding affinities with TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin). Cross-reference results with transcriptomic profiling of CYP1A1 induction in hepatocyte models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.